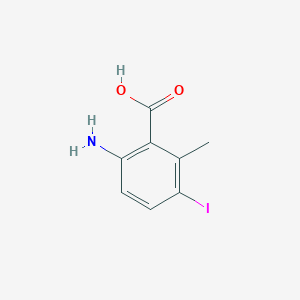

6-Amino-3-iodo-2-methyl-benzoic acid

Description

6-Amino-3-iodo-2-methyl-benzoic acid (CAS: 66232-56-2) is a substituted benzoic acid derivative featuring an amino group (-NH₂) at position 6, an iodine atom at position 3, and a methyl group (-CH₃) at position 2. Its molecular formula is C₈H₈INO₂, with a molecular weight of 289.06 g/mol (calculated from atomic masses). The compound’s structure combines electron-donating (amino, methyl) and electron-withdrawing (iodo, carboxylic acid) groups, creating unique electronic and steric properties. It is primarily utilized in pharmaceutical research, particularly in the synthesis of halogenated bioactive molecules, due to iodine’s role in enhancing binding affinity and metabolic stability .

Properties

IUPAC Name |

6-amino-3-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUJRNVBMONXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Reaction Conditions

- The amino intermediate is commonly synthesized by catalytic hydrogenation reduction of 3-nitro-2-methylbenzoic acid .

- The nitro group is reduced to an amino group under controlled hydrogenation conditions using nickel catalysts.

- The process involves a salt-forming step where the nitro compound is converted to its sodium salt to improve solubility and reaction efficiency.

Catalysts and Reaction Parameters

- Preferred catalysts include 6504K nickel , Raney nickel , or diatomaceous earth-supported nickel catalysts .

- The hydrogenation is carried out in aqueous media, often pure water or a solvent mixture optimized for substrate dissolution.

- Typical reaction conditions:

- Temperature: 80–125 °C (optimal at 125 °C)

- Pressure: 1.0–2.0 MPa hydrogen pressure (optimal at 2.0 MPa)

- Solvent ratio (water to substrate): 2:1 to 9:1

- After hydrogenation, the reaction mixture is acidified to pH ~5.4 using hydrochloric acid to precipitate the amino acid product.

Yield and Purity

- The method yields more than 95% of 3-amino-2-methylbenzoic acid.

- Product purity can exceed 99% after simple filtration and drying, without requiring extensive purification steps.

Representative Experimental Data

| Parameter | Condition/Value |

|---|---|

| Catalyst | 6504K nickel preferred |

| Solvent | Pure water |

| Temperature | 125 °C |

| Pressure | 2.0 MPa hydrogen |

| pH adjustment | pH 5.4 (HCl) |

| Yield | >95% |

| Purity | >99% |

Source: Patent CN104072383A and related embodiments

Iodination to Obtain 6-Amino-3-iodo-2-methylbenzoic Acid

Direct Iodination Challenges

- Direct iodination of amino-substituted benzoic acids often leads to multiple substitution products, including unwanted isomers (e.g., 3-iodo vs. 5-iodo substitution).

- Controlling regioselectivity is challenging due to the activating effect of the amino group and steric factors.

Preferred Iodination Methods

- Iodination is typically performed on the amino intermediate or a closely related precursor using iodine in the presence of oxidizing agents and acidic media.

- Common oxidizing agents include iodic acid , periodic acid , or potassium persulfate .

- The reaction is carried out in solvents such as acetic acid, often with sulfuric acid as a co-catalyst or acid source.

- Reaction temperatures are controlled between 40 °C and 90 °C, with stepwise heating to optimize conversion and minimize side products.

Industrially Relevant Processes

- The iodination process may proceed via batch, semi-batch, or continuous flow methods.

- Purification of the iodinated product involves crystallization, sublimation, or distillation to achieve high purity.

- The use of oxidizing agents enhances the electrophilicity of iodine, improving yield and selectivity.

Example Reaction Conditions and Outcomes

| Parameter | Condition/Value |

|---|---|

| Starting material | 3-amino-2-methylbenzoic acid or 2-methylbenzoic acid |

| Iodine source | Iodine (I2) |

| Oxidizing agent | Potassium persulfate, iodic acid, or periodic acid |

| Solvent | Acetic acid with sulfuric acid |

| Temperature | Stepwise: 40 °C → 50 °C → 70 °C → 90 °C |

| Reaction time | 1–4 hours at each temperature stage |

| Yield | Up to 75% isolated yield for iodinated intermediates (varies by method) |

| Purity | >95% after purification |

Source: Patents CN103539662A, US7642374B2, and synthesis reports

Integrated Preparation Route for 6-Amino-3-iodo-2-methylbenzoic Acid

Synthetic Route Summary

- Reduction of 3-nitro-2-methylbenzoic acid to 3-amino-2-methylbenzoic acid under hydrogenation conditions.

- Iodination of the amino intermediate at position 3 to introduce iodine selectively, yielding 6-amino-3-iodo-2-methylbenzoic acid.

Key Considerations

- The order of functional group transformations is critical to avoid side reactions and maximize regioselectivity.

- Catalysts and reaction conditions are optimized to balance reaction rate, yield, and product purity.

- Post-reaction purification includes acidification, filtration, and crystallization.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 3-nitro-2-methylbenzoic acid salt formation | NaOH in water, pH 7–8 | N/A | N/A | Enhances solubility for hydrogenation |

| Catalytic hydrogenation | 6504K nickel, 125 °C, 2.0 MPa H2, water solvent | >95 | >99 | Efficient reduction to 3-amino-2-methylbenzoic acid |

| Iodination | I2 + oxidizing agent (K2S2O8 or iodic acid), acetic acid + H2SO4, 40–90 °C stepwise | ~75 | >95 | Controlled iodination to 6-amino-3-iodo-2-methylbenzoic acid |

Research Findings and Industrial Relevance

- The hydrogenation method for amino intermediate synthesis is environmentally friendly, scalable, and produces high-purity products without extensive refining.

- The iodination process using iodine with oxidizing agents in acidic media is more selective and safer than older methods employing toxic reagents or harsh oxidizers.

- These methods are suitable for industrial-scale production due to high yields, manageable reaction conditions, and straightforward purification steps.

- The final product, 6-amino-3-iodo-2-methylbenzoic acid, serves as a valuable intermediate in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

Organic Synthesis

6-Amino-3-iodo-2-methyl-benzoic acid serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules, making it valuable in the development of pharmaceuticals and specialty chemicals .

Biochemical Probes

Due to its structural characteristics, this compound is investigated as a biochemical probe. It can interact with specific enzymes or receptors, potentially modulating their activity. This property is particularly useful in drug discovery and development, where understanding molecular interactions is crucial.

Medicinal Chemistry

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Studies indicate that compounds with similar structures may exhibit significant biological effects, leading to investigations into their mechanisms of action and potential clinical applications .

Case Study 1: Anticancer Activity

In a study examining various benzoic acid derivatives, this compound demonstrated promising anticancer activity against specific cancer cell lines. The mechanism was attributed to its ability to inhibit certain signaling pathways involved in tumor growth.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor to synthesize novel derivatives with enhanced pharmacological properties. These derivatives were tested for their efficacy in modulating biological targets relevant to inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Amino-3-iodo-2-methyl-benzoic acid depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The iodine and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of substituted benzoic acids. Key structural analogs include:

Substituent Analysis :

- Halogen Effects : Iodo substitution (atomic radius: ~140 pm) introduces steric bulk and polarizability, enhancing hydrophobic interactions in drug-receptor binding compared to smaller halogens like fluorine (~64 pm) or chlorine (~99 pm). However, iodine’s larger size may reduce solubility in aqueous media relative to fluoro or chloro analogs .

Physicochemical Properties

- Solubility: The iodo derivative exhibits lower aqueous solubility (estimated logP ~2.5) compared to 2-amino-6-chlorobenzoic acid (logP ~1.8) due to iodine’s hydrophobicity .

- Acidity: The carboxylic acid group (pKa ~2.1) is less acidic than in 2-amino-3-bromobenzoic acid (pKa ~1.9), likely due to electron-donating effects of the methyl group .

Biological Activity

Overview

6-Amino-3-iodo-2-methyl-benzoic acid (C8H8INO2) is an organic compound notable for its unique structural features, including an amino group, an iodine atom, and a methyl group attached to a benzoic acid core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves two main steps:

- Iodination : The reaction of 2-methylbenzoic acid with iodine and an oxidizing agent (e.g., nitric acid) introduces the iodine atom at the 3-position.

- Amination : The amino group is introduced at the 6-position through a nucleophilic substitution reaction using ammonia or an amine derivative under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the iodine and amino groups allows for hydrogen bonding and other molecular interactions, potentially influencing binding affinity and specificity toward biological targets.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of benzoic acid can modulate inflammatory pathways, which may extend to this compound.

- Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, although specific data on this compound is limited .

- Enzyme Modulation : Investigations into similar benzoic acid derivatives have highlighted their role as enzyme inhibitors, particularly in proteolytic pathways. For instance, compounds with similar structures have been shown to activate cathepsins B and L, suggesting a possible role for this compound in enhancing proteasomal activity .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Amino-2-methyl-benzoic acid | Lacks iodine; primarily used as an intermediate | Limited anti-inflammatory effects |

| 3-Iodo-2-methyl-benzoic acid | Contains iodine; potential for similar activities | Antimicrobial properties noted |

| 6-Amino-3-chloro-2-methyl-benzoic acid | Chlorine instead of iodine; different reactivity | Varying enzyme inhibition profiles |

Case Studies

Several studies have highlighted the biological activities of benzoic acid derivatives, providing insights relevant to this compound:

- Proteasome Activation : A study demonstrated that certain benzoic acid derivatives could enhance proteasome activity in human fibroblasts. While specific data on the compound was not detailed, the findings suggest a pathway through which this compound might exert similar effects .

- Cytotoxicity Assessments : Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines such as Hep-G2 and A2058. While direct studies on this compound are sparse, its structural similarities indicate potential for similar behavior in cytotoxic assays .

Q & A

Q. What are the optimal synthetic routes for 6-amino-3-iodo-2-methyl-benzoic acid, and how can researchers mitigate low yields in iodination reactions?

- Methodological Answer : Iodination of aromatic compounds often employs electrophilic substitution. For benzoic acid derivatives, direct iodination at the meta position can be challenging due to steric hindrance from the methyl and amino groups. A two-step approach is recommended:

Protection of the amino group using trifluoroacetic anhydride to prevent side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine 1H NMR (DMSO-d6, 200 MHz) and X-ray crystallography for unambiguous confirmation. Key NMR signals:

- δ 2.35 (s, 3H, CH3),

- δ 6.85 (d, 1H, aromatic),

- δ 7.40 (s, 1H, NH2, exchangeable).

For crystallography, slow evaporation from ethanol/water (1:1) yields monoclinic crystals (space group P21/c) with unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.70 Å .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (argon) at –20°C in amber glass vials. Degradation products (e.g., deiodinated analogs) can be monitored via LC-MS every 3 months. Avoid prolonged exposure to DMSO, which may accelerate decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The HOMO (-6.2 eV) localizes on the amino and iodinated aromatic ring, suggesting susceptibility to Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Basis sets like 6-31G(d,p) for C, H, N, O and LANL2DZ for iodine are recommended. Validate predictions with experimental data from Heck coupling trials using Pd(OAc)2 and PPh3 .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize testing using:

- Microplate assays (96-well) with negative controls (e.g., 3-aminobenzoic acid).

- Fixed concentrations (10–100 µM) in PBS buffer (pH 7.4) to minimize solubility issues.

- Statistical validation via ANOVA (p < 0.05) across triplicate runs. For antimicrobial studies, include S. aureus (Gram+) and E. coli (Gram–) to assess broad-spectrum activity .

Q. How can researchers design a fragment-based drug discovery (FBDD) campaign using this compound?

- Methodological Answer : Leverage the iodine atom for X-ray crystallography-driven ligand optimization :

Screen against target proteins (e.g., kinases) using thermal shift assays (ΔTm ≥ 2°C indicates binding).

Soak crystals with 5 mM compound for 24 hours.

Refine electron density maps (CCP4 suite) to identify halogen-bonding interactions (C–I···O/N distances: 3.3–3.5 Å) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 210–220°C?

- Methodological Answer : Polymorphism and residual solvents (e.g., EtOH) can alter melting behavior. Use differential scanning calorimetry (DSC) at 10°C/min under N2 to detect multiple endotherms. Recrystallize from ethyl acetate to isolate the thermodynamically stable form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.